Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis-
Overview
Description
Benzoxazole, 2,2’-[1,2-ethanediylbis(thio)]bis- is a heterocyclic compound that features a benzoxazole core structure. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications . This compound, in particular, is characterized by the presence of two benzoxazole units connected by an ethanediyl bis(thio) linker, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions . For Benzoxazole, 2,2’-[1,2-ethanediylbis(thio)]bis-, a common synthetic route involves the reaction of 2-aminophenol with thiourea at elevated temperatures to form benzoxazole-2-thiol, which is then further reacted with methyl chloroacetate in methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often employ catalytic systems such as nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance reaction efficiency and yield . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzoxazole, 2,2’-[1,2-ethanediylbis(thio)]bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents such as acetonitrile, ethanol, and methanol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzoxazole derivatives .
Scientific Research Applications
Benzoxazole, 2,2’-[1,2-ethanediylbis(thio)]bis- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of benzoxazole, 2,2’-[1,2-ethanediylbis(thio)]bis- involves its interaction with various molecular targets and pathways. The benzoxazole core can form π-π stacking or π-cation interactions with biological molecules, while the thioether linkers can engage in hydrogen bonding and other non-covalent interactions . These interactions enable the compound to modulate biological activities, such as inhibiting microbial growth or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzoxazole, 2,2’-[1,2-ethanediylbis(thio)]bis- include:
Benzothiazole derivatives: These compounds have a sulfur atom in place of the oxygen atom in the benzoxazole ring and exhibit similar biological activities.
Benzimidazole derivatives: Featuring a nitrogen atom in place of the oxygen atom, these compounds are also known for their diverse pharmacological properties.
Uniqueness
What sets benzoxazole, 2,2’-[1,2-ethanediylbis(thio)]bis- apart is its unique ethanediyl bis(thio) linker, which imparts distinct chemical and biological properties. This linker enhances the compound’s ability to interact with biological targets and increases its potential for functionalization .
Properties
IUPAC Name |
2-[2-(1,3-benzoxazol-2-ylsulfanyl)ethylsulfanyl]-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S2/c1-3-7-13-11(5-1)17-15(19-13)21-9-10-22-16-18-12-6-2-4-8-14(12)20-16/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOCKUPLIICONX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCCSC3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364672 | |
Record name | Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101291-22-9 | |
Record name | Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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